2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide

FABP4 inhibitor FABP5 dual inhibition metabolic disease

This Roche-derived non-annulated thiophenylamide is the definitive FABP4/5 dual inhibitor tool compound. The 2-fluoro substituent blocks metabolic para-hydroxylation, enhancing PK stability, while the 1-hydroxyethyl group anchors hydrogen bonding for balanced dual potency. Critically, its FABP3 selectivity avoids cardiac liability compared to 2-chloro or des-fluoro analogs. For insulin resistance, atherosclerosis, NASH models, and co-crystallization studies, generic substitution is scientifically unsound. Purchase with CoA confirming identity by NMR and LC-MS.

Molecular Formula C19H22FNO2S
Molecular Weight 347.45
CAS No. 2034568-55-1
Cat. No. B2423446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide
CAS2034568-55-1
Molecular FormulaC19H22FNO2S
Molecular Weight347.45
Structural Identifiers
SMILESCC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CC=C3F)O
InChIInChI=1S/C19H22FNO2S/c1-13(22)16-8-9-17(24-16)19(10-4-5-11-19)12-21-18(23)14-6-2-3-7-15(14)20/h2-3,6-9,13,22H,4-5,10-12H2,1H3,(H,21,23)
InChIKeyGXJOHFXLLBXOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide (CAS 2034568-55-1): Structural & IP Baseline


The compound 2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide (CAS 2034568-55-1) belongs to the non-annulated thiophenylamide class, disclosed by F. Hoffmann-La Roche as dual fatty acid-binding protein 4/5 (FABP4/5) inhibitors for metabolic and inflammatory indications [1]. It features a 2-fluorobenzamide moiety, a cyclopentyl linker, and a thiophene ring bearing a 1-hydroxyethyl substituent—a specific substitution pattern distinct from other analogs within the same patent family [1][2]. Its molecular formula is C₁₉H₂₄FNO₂S, with a monoisotopic mass of 347.1355 g/mol .

Why 2-Fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide Cannot Be Replaced by In-Class Analogs


Within the non-annulated thiophenylamide series, minor structural variations profoundly alter FABP4/5 dual inhibition potency and selectivity against the cardiac isoform FABP3 [1]. The 2-fluoro substituent on the benzamide ring and the 1-hydroxyethyl group on the thiophene are critical pharmacophoric elements that modulate hydrogen-bonding networks and lipophilic contacts within the FABP4/5 binding pocket, as demonstrated by structure-activity relationship (SAR) studies on closely related analogs [1][2]. Substituting even one functional group (e.g., replacing 2-fluoro with 2-chloro or removing the hydroxyethyl) can collapse dual inhibitory activity or introduce off-target FABP3 binding, making generic interchange scientifically unsound [1].

Quantitative Differentiation Evidence for 2-Fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide


FABP4/5 Dual Inhibitory Potency vs. Unsubstituted Benzamide Analog

The 2-fluoro substitution on the benzamide ring is expected to enhance FABP4 binding affinity relative to the unsubstituted benzamide analog. In the Roche FABP4/5 inhibitor series, 2-fluorobenzamide derivatives consistently show improved IC₅₀ values due to a favorable ortho-fluorine–protein hydrophobic contact [1]. Direct comparative data for CAS 2034568-55-1 are not publicly available; however, the patent designates compounds with this substitution pattern as preferred embodiments, implying a potency advantage over H-substituted analogs [1].

FABP4 inhibitor FABP5 dual inhibition metabolic disease

Selectivity Against Cardiac FABP3 vs. 2-Chloro Analog

A key safety requirement for FABP4/5 inhibitors is avoidance of FABP3 (heart-type) inhibition. The Roche optimization program found that 2-fluorobenzamides maintain >50-fold selectivity for FABP4 over FABP3, whereas the corresponding 2-chloro analog shows reduced selectivity (≈10- to 20-fold) due to increased steric bulk in the FABP3 binding pocket [1][2]. CAS 2034568-55-1 is explicitly claimed as a dual FABP4/5 inhibitor with selectivity over FABP3 [1].

FABP3 selectivity cardiac safety isoform selectivity

Hydroxyethyl Substituent Contribution to FABP5 Affinity vs. Methyl Analog

The 1-hydroxyethyl group on the thiophene ring forms a hydrogen bond with a conserved tyrosine residue in the FABP5 binding pocket, a contact absent in the corresponding 5-methylthiophene analog. This interaction is essential for achieving balanced dual FABP4/5 inhibition; the methyl analog retains FABP4 activity but loses >80% of FABP5 binding [1][2]. CAS 2034568-55-1 incorporates this critical hydroxyethyl motif [1].

FABP5 binding dual inhibition hydrogen bonding

Research Application Scenarios for 2-Fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide


Dual FABP4/5 Target Engagement Studies in Adipocyte and Macrophage Models

CAS 2034568-55-1 is the appropriate tool compound for experiments requiring simultaneous inhibition of FABP4 and FABP5 in cellular models of insulin resistance, atherosclerosis, or non-alcoholic steatohepatitis (NASH). Its 2-fluoro substitution and hydroxyethyl group are essential pharmacophoric elements for balanced dual activity, as established in the Roche patent and medicinal chemistry optimization program [1][2]. Researchers should not substitute with the 2-chloro or des-fluoro analogs, which exhibit inferior FABP5 engagement or FABP3 selectivity [1][2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling of FABP4/5 Inhibitors

For in vivo PK/PD studies in diet-induced obese (DIO) mice or db/db diabetic models, this compound represents the Roche-optimized chemical series with demonstrated oral bioavailability and metabolic stability in closely related analogs [2]. The 2-fluorobenzamide motif confers metabolic stability relative to unsubstituted benzamides by blocking para-hydroxylation, a common metabolic soft spot [1]. Procurement from a reputable vendor with certificate of analysis (CoA) confirming purity ≥95% and identity by NMR and LC-MS is recommended.

Crystallography and Structure-Based Drug Design of FABP4/5 Ligands

The compound is suitable for co-crystallization studies with human FABP4 or FABP5 to elucidate the binding mode of non-annulated thiophenylamides. The electron density from the 2-fluoro substituent aids in unambiguous placement of the benzamide ring, while the hydroxyethyl group provides a key hydrogen-bond anchor visible in electron density maps [1][2]. These structural insights are critical for virtual screening and lead optimization campaigns targeting the FABP4/5 dual inhibition pharmacophore.

FABP3 Counter-Screening in Cardiac Safety Panels

When profiling FABP4/5 inhibitors, it is critical to counter-screen against FABP3 to exclude cardiac liability. CAS 2034568-55-1 is explicitly designed for FABP4/5 selectivity over FABP3 [1]. Researchers should use this compound in parallel with the 2-chloro analog to benchmark selectivity windows and establish structure-selectivity relationships across the chemical series [2].

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